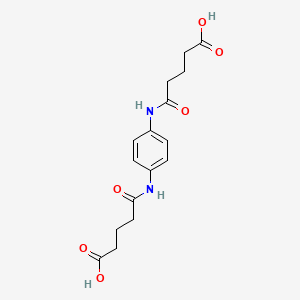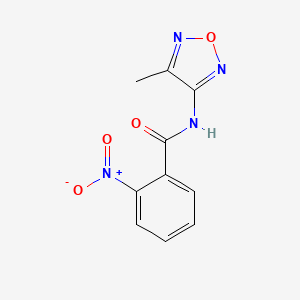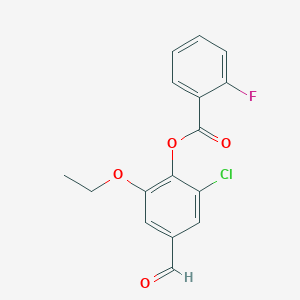
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide, also known as AQ-RA 741, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, and their dysfunction is implicated in various neurological disorders. This compound 741 has been shown to selectively inhibit certain types of sodium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound 741 has been shown to have various biochemical and physiological effects. In addition to its effects on sodium channels, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for depression. This compound 741 has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain types of sodium channels, which allows for more targeted studies of these channels. Another advantage is its potential as a treatment for neurological disorders, which may make it a useful tool for studying these disorders in animal models. However, a limitation of this compound 741 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741. One direction is to further investigate its mechanism of action, particularly its effects on sodium channels. Another direction is to study its potential as a treatment for other neurological disorders, such as Parkinson's disease or Alzheimer's disease. Additionally, research could focus on developing more selective and potent analogs of this compound 741, which may have even greater potential as therapeutic agents.
Métodos De Síntesis
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 can be synthesized using a multistep process. The first step involves the synthesis of 2,3-dimethylquinoxaline, which is achieved by reacting o-phenylenediamine with 2-butanone in the presence of sulfuric acid. The resulting product is then reacted with 1-azepanecarboxylic acid to form this compound 741. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarboxamide 741 has potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been studied for its effects on ion channels, particularly voltage-gated sodium channels, which are important targets for many drugs used to treat neurological disorders. This compound 741 has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQEKOYTLWCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)



![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
